molecular formula C22H28ClN3S B12672587 2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride CAS No. 94441-96-0

2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride

Cat. No.: B12672587
CAS No.: 94441-96-0
M. Wt: 402.0 g/mol
InChI Key: NLSGHWHLZQAOCD-UHFFFAOYSA-N
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Description

2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride is a complex organic compound that features a benzyl group, a piperazine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride typically involves multiple steps. One common approach is to start with the preparation of the indole core, followed by the introduction of the piperazine ring and the benzyl group. The final step involves the formation of the thioether linkage.

    Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperazine Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole core.

    Benzyl Group Addition: The benzyl group can be added via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the piperazine-indole intermediate in the presence of a Lewis acid catalyst.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the indole ring, using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, Lewis acid catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for various receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(4-(Methyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride
  • 2-((3-(4-(Ethyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride

Uniqueness

The presence of the benzyl group in 2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride distinguishes it from similar compounds. This structural feature may confer unique pharmacological properties, such as increased binding affinity to certain receptors or enhanced metabolic stability.

Properties

CAS No.

94441-96-0

Molecular Formula

C22H28ClN3S

Molecular Weight

402.0 g/mol

IUPAC Name

2-[3-(4-benzylpiperazin-1-yl)propylsulfanyl]-1H-indole;hydrochloride

InChI

InChI=1S/C22H27N3S.ClH/c1-2-7-19(8-3-1)18-25-14-12-24(13-15-25)11-6-16-26-22-17-20-9-4-5-10-21(20)23-22;/h1-5,7-10,17,23H,6,11-16,18H2;1H

InChI Key

NLSGHWHLZQAOCD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCSC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4.Cl

Origin of Product

United States

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